molecular formula C13H12F3NO2 B2455075 N-[1-[3-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide CAS No. 2411266-42-5

N-[1-[3-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide

Cat. No.: B2455075
CAS No.: 2411266-42-5
M. Wt: 271.239
InChI Key: TZBQURLZOUSWHB-UHFFFAOYSA-N
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Description

N-[1-[3-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is often incorporated into pharmaceuticals, agrochemicals, and materials due to its ability to enhance metabolic stability, lipophilicity, and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclopropanation of a suitable precursor, followed by trifluoromethylation and subsequent formation of the oxirane ring under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclopropanation reactions using specialized catalysts and reagents to ensure high yield and purity. The trifluoromethylation step is typically carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N-[1-[3-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-[3-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-[3-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules, which can alter their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[3-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide is unique due to its combination of a cyclopropyl ring, trifluoromethyl group, and oxirane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[1-[3-(trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c14-13(15,16)9-3-1-2-8(6-9)12(4-5-12)17-11(18)10-7-19-10/h1-3,6,10H,4-5,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBQURLZOUSWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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